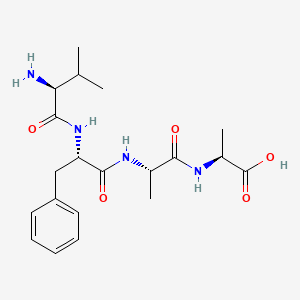
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine is a tetrapeptide composed of four amino acids: valine, phenylalanine, alanine, and alanine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-phenylalanyl-L-alanyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Addition of the next amino acid: The next amino acid, protected at its amino group, is coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: This reaction can reduce disulfide bonds or other oxidized groups within the peptide.
Substitution: This reaction can involve the replacement of one functional group with another, often used in modifying the peptide for specific applications.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or performic acid can be used under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Various nucleophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield reduced thiols or amines.
Scientific Research Applications
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: It can be used to study protein-protein interactions and enzyme-substrate specificity.
Industry: It can be used in the development of biocompatible materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-phenylalanyl-L-alanyl-L-alanine depends on its specific application. In biological systems, it can interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary, but they often include interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-phenylalanine: A dipeptide with similar amino acid composition but shorter sequence.
L-Alanyl-L-valine: Another dipeptide with a different sequence but similar components.
L-Phenylalanyl-L-alanine: A dipeptide with phenylalanine and alanine.
Uniqueness
L-Valyl-L-phenylalanyl-L-alanyl-L-alanine is unique due to its specific sequence, which can confer distinct properties and interactions compared to shorter peptides or those with different sequences
Properties
CAS No. |
798541-31-8 |
|---|---|
Molecular Formula |
C20H30N4O5 |
Molecular Weight |
406.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C20H30N4O5/c1-11(2)16(21)19(27)24-15(10-14-8-6-5-7-9-14)18(26)22-12(3)17(25)23-13(4)20(28)29/h5-9,11-13,15-16H,10,21H2,1-4H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29)/t12-,13-,15-,16-/m0/s1 |
InChI Key |
BDKWCEMLLNDRCC-SDADXPQNSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-[Rh COD TCFP]BF4](/img/structure/B15159665.png)
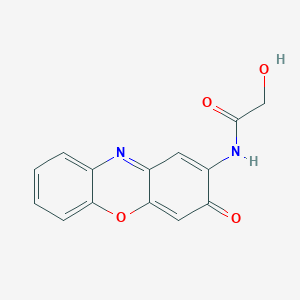
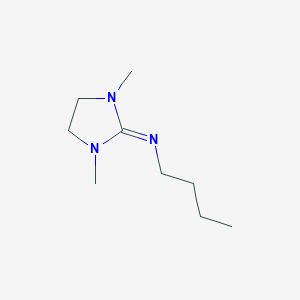
![2-[5-(10-Iododecyl)thiophen-2-yl]-5-(5-octylthiophen-2-yl)thiophene](/img/structure/B15159688.png)
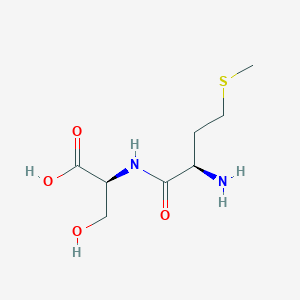
![4-[2-[4-Hydroxy-3-[(2-hydroxyphenyl)diazenyl]phenyl]propan-2-yl]-2-[(2-hydroxyphenyl)diazenyl]phenol](/img/structure/B15159700.png)
![Ethyl cyano(tetrazolo[1,5-a]quinoxalin-4(5H)-ylidene)acetate](/img/structure/B15159707.png)

![[7-(Hydroxymethylsulfanyl)phenazin-2-yl]sulfanylmethanol](/img/structure/B15159716.png)
![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
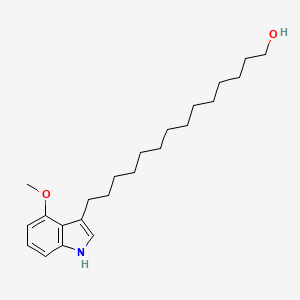
methanone](/img/structure/B15159740.png)
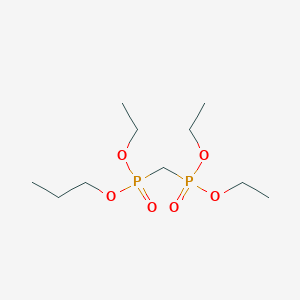
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
